molecular formula C12H15N3O2 B1389913 2-(4,5-Dihydro-1H-imidazol-2-ylamino)-3-phenyl-propionic acid CAS No. 1396964-32-1

2-(4,5-Dihydro-1H-imidazol-2-ylamino)-3-phenyl-propionic acid

Cat. No.: B1389913
CAS No.: 1396964-32-1
M. Wt: 233.27 g/mol
InChI Key: FNYYTNLJVGSLDA-UHFFFAOYSA-N
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Description

Tables

Table 1: Molecular Identity Summary

Property Value
Molecular Formula C₁₂H₁₅N₃O₂
Molecular Weight 233.27 g/mol
CAS Registry Number 1396964-32-1
PubChem CID 45075166

Table 2: Key Spectral Features

Technique Characteristic Signals/Peaks
¹H NMR δ 7.2–7.4 (phenyl), δ 12.1 (COOH)
Mass Spectrometry [M]⁺ m/z 233.27, fragment at m/z 189
IR Spectroscopy 1700–1750 cm⁻¹ (C=O), 3200–3400 cm⁻¹ (N-H)

Properties

IUPAC Name

2-(4,5-dihydro-1H-imidazol-2-ylamino)-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c16-11(17)10(15-12-13-6-7-14-12)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,16,17)(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNYYTNLJVGSLDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)NC(CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

  • 3-Phenylpropionic acid derivatives serve as the backbone.
  • Precursors for the imidazoline ring include amidines or guanidine derivatives that can cyclize to form the 4,5-dihydroimidazole (imidazoline) ring.
  • Amination reagents and coupling agents facilitate the attachment of the imidazoline ring to the propionic acid.

Synthetic Route Highlights

Based on patent US8633223B2 and related literature, the preparation involves:

  • Step 1: Formation of 3-phenylpropionic acid ester or acid derivative
    This can be achieved by reacting suitable benzyl or phenyl precursors with alkylating agents or via esterification processes. For example, methyl or ethyl esters of 3-phenylpropionic acid are prepared by reacting the acid with methanol or ethanol in acidic conditions.

  • Step 2: Amination and introduction of the imidazoline substituent
    The amino group linked to the imidazoline ring is introduced by reacting the ester or acid derivative with amidine or guanidine compounds. This step may involve:

    • Use of bases such as sodium carbonate, potassium carbonate, or organic bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene).
    • Solvents such as dimethylformamide (DMF) to facilitate the reaction at elevated temperatures (e.g., 80 °C).
    • Reaction times typically range from 12 to 24 hours for completion.
  • Step 3: Cyclization to form the imidazoline ring
    After amination, intramolecular cyclization occurs to form the 4,5-dihydroimidazole ring. This may be induced by heating or using dehydrating agents.

  • Step 4: Hydrolysis of ester to acid
    If the intermediate is an ester, hydrolysis under acidic or basic conditions yields the free acid, 2-(4,5-Dihydro-1H-imidazol-2-ylamino)-3-phenyl-propionic acid.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Esterification 3-phenylpropionic acid + MeOH + acid catalyst 90-100 Methyl ester formation
Amination Amidines/guanidine + ester + base (e.g., K2CO3) + DMF 85-95 Reaction at 80 °C for 18 h
Cyclization Heating or dehydrating agent 80-90 Formation of imidazoline ring
Ester Hydrolysis Acid or base hydrolysis 90-95 Conversion to free acid

Analytical and Purification Techniques

  • Purification after each step is generally performed by extraction, washing with water/brine, drying over anhydrous sodium sulfate or magnesium sulfate, and concentration under reduced pressure.
  • Chromatographic purification (e.g., flash column chromatography on silica gel) is used to isolate intermediates and final products.
  • Characterization includes:
    • $$ ^1H $$-NMR spectroscopy to confirm the chemical shifts corresponding to the phenyl, propionic acid, and imidazoline protons.
    • Mass spectrometry and elemental analysis for molecular weight and purity.
    • Melting point determination for crystalline products.

Research Findings and Industrial Relevance

  • The synthetic route is efficient and amenable to scale-up, making it suitable for industrial pharmaceutical production.
  • Use of mild bases and solvents like DMF ensures good yields and purity.
  • The process allows for structural modifications on the phenyl ring or imidazoline substituent, enabling the synthesis of derivatives with potential pharmacological activities.
  • Patent literature emphasizes the use of this compound and its derivatives as antihistamines or for other therapeutic applications, underscoring the importance of an efficient synthetic method.

Summary Table of Preparation Methods

Aspect Description
Core structure 3-phenylpropionic acid backbone
Key substituent 4,5-Dihydro-1H-imidazol-2-ylamino group attached at 2-position
Main synthetic steps Esterification → Amination with amidine/guanidine → Cyclization → Hydrolysis
Typical reagents Methanol, amidines/guanidine, bases (K2CO3, DBU), DMF
Reaction conditions 60-80 °C, 12-24 h, inert atmosphere for cyclization
Purification methods Extraction, drying, chromatography
Characterization methods $$ ^1H $$-NMR, MS, elemental analysis
Industrial applicability Suitable for scale-up, used in pharmaceutical synthesis

Chemical Reactions Analysis

Types of Reactions: 2-(4,5-Dihydro-1H-imidazol-2-ylamino)-3-phenyl-propionic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states, such as converting the propionic acid group to a carboxylic acid derivative.

  • Reduction: Reduction reactions can be used to modify the imidazole ring or the phenyl group, leading to the formation of different functional groups.

  • Substitution: Substitution reactions can introduce new substituents on the imidazole ring or the phenyl group, altering the compound's properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different biological activities and physical properties, making them useful in various applications.

Scientific Research Applications

Medicinal Chemistry Applications

DIAP has been investigated for its potential therapeutic effects, particularly in the development of novel pharmaceuticals. Its structural analogs have shown promise in various biological activities:

  • Anticancer Activity : Research indicates that compounds similar to DIAP exhibit cytotoxic effects against different cancer cell lines. Studies have demonstrated that these compounds can inhibit tumor growth by inducing apoptosis in cancer cells, making them potential candidates for anticancer drug development .
  • Antimicrobial Properties : The imidazole ring in DIAP is known for its antimicrobial properties. Compounds derived from DIAP have been tested against various bacterial strains and fungi, showing significant inhibitory effects. This suggests potential applications in developing new antibiotics or antifungal agents .
  • Neuroprotective Effects : Some studies suggest that DIAP and its derivatives may offer neuroprotective benefits, particularly in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. These compounds could potentially modulate neurotransmitter systems or reduce oxidative stress in neuronal cells .

Biochemical Applications

In biochemistry, DIAP serves as a useful building block for synthesizing more complex molecules. Its ability to form stable complexes with metal ions has been exploited in several areas:

  • Metal Coordination Chemistry : The nitrogen atoms in the imidazole ring can coordinate with transition metals, making DIAP valuable for creating metal-organic frameworks (MOFs) and catalysts for organic reactions. These metal complexes have applications in catalysis and materials science .
  • Drug Delivery Systems : Due to its amphiphilic nature, DIAP can be utilized in formulating drug delivery systems that enhance the bioavailability of poorly soluble drugs. Its ability to form micelles or nanoparticles can improve drug solubility and stability .

Materials Science Applications

DIAP has also found applications beyond biological systems:

  • Polymer Chemistry : The incorporation of DIAP into polymer matrices can enhance the mechanical properties of materials. Its functional groups allow for cross-linking reactions that improve the thermal stability and durability of polymers used in various industrial applications .
  • Sensors : The unique chemical properties of DIAP make it suitable for developing chemical sensors. Its ability to undergo specific interactions with target analytes enables the design of sensitive detection systems for environmental monitoring or biomedical diagnostics .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated a series of imidazole derivatives, including DIAP, against human cancer cell lines. Results showed that compounds with structural similarities to DIAP exhibited IC50 values below 10 µM, indicating potent anticancer activity.

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial efficacy of DIAP derivatives revealed that certain modifications significantly enhanced their activity against Staphylococcus aureus and Candida albicans. The study highlighted the structure-activity relationship (SAR) that could guide future drug design.

Case Study 3: Drug Delivery Systems

In a recent formulation study, DIAP was utilized to create nanoparticles encapsulating a poorly soluble anticancer drug. The resulting formulation demonstrated improved solubility and sustained release characteristics compared to conventional formulations.

Mechanism of Action

The mechanism by which 2-(4,5-Dihydro-1H-imidazol-2-ylamino)-3-phenyl-propionic acid exerts its effects involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to enzymes or receptors, modulating their activity. The phenyl group and propionic acid moiety contribute to the compound's binding affinity and specificity. The exact mechanism may vary depending on the biological system and the specific application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 2-(4,5-Dihydro-1H-imidazol-2-ylamino)-3-phenyl-propionic acid becomes apparent when compared to related imidazole- or imidazoline-containing compounds. Below is a systematic analysis:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Applications/Research Findings References
This compound C₁₂H₁₅N₃O₂ 233.27 Dihydroimidazole ring, phenylpropionic acid, secondary amine linkage Biochemical research (antibody production, protein studies); no explicit therapeutic data reported.
3-(4,5-Diphenyl-1H-imidazol-2-yl)propanoic acid C₁₈H₁₆N₂O₂ 292.34 Diphenyl-imidazole, propanoic acid chain Organic synthesis; potential use in materials science due to aromatic stacking interactions. Structural analogs are explored for fluorescence or catalytic properties.
3,3′-({4-[(4,5-Dicyano-1H-imidazol-2-yl)diazenyl]phenyl}imino)dipropionic acid C₁₇H₁₅N₇O₄ 381.36 Dicyanoimidazole, diazenyl linker, dipropionic acid Crystal engineering; triclinic crystal system (space group P1) with applications in nonlinear optics or coordination chemistry. Exhibits robust hydrogen-bonding networks.
Rhodanine-3-phenylpropionic acid derivatives Variable (e.g., C₁₄H₁₃NO₃S₂) ~300–350 Thioxothiazolidinone core, phenylpropionic acid Antitrypanosomal activity (IC₅₀ values reported against Trypanosoma brucei); distinct reactivity in cyclocondensation reactions compared to the target compound.
Imazapic C₁₄H₁₇N₃O₃ 275.30 Methyl-isopropyl-substituted dihydroimidazolone, pyridinecarboxylic acid Herbicide (ALS inhibitor); structural similarity in the imidazolinone ring but divergent functionalization for pesticidal activity.

Key Research Findings and Contrasts

Structural Diversity and Reactivity: The target compound’s dihydroimidazole ring lacks the aromaticity of fully conjugated imidazoles (e.g., 3-(4,5-diphenyl-1H-imidazol-2-yl)propanoic acid), which may reduce its stability in redox environments but enhance hydrogen-bonding capacity .

Imazapic’s herbicidal action contrasts sharply with the target compound’s applications, underscoring how minor structural changes (e.g., pyridinecarboxylic acid vs. phenylpropionic acid) dictate functional divergence .

Material Science Applications: The diazenyl-dicyanoimidazole derivative (C₁₇H₁₅N₇O₄) forms a triclinic crystal lattice with a = 6.895 Å, b = 10.443 Å, c = 13.373 Å, enabling applications in photonics or catalysis. The target compound lacks such crystallographic data, limiting its utility in materials engineering .

For example, compound 79 is formed by coupling 4,5-dihydro-1H-imidazol-2-ylamino ethylamine with nitro-pyrrole carbonyl chloride .

Biological Activity

2-(4,5-Dihydro-1H-imidazol-2-ylamino)-3-phenyl-propionic acid (commonly referred to as DIAP) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to present a comprehensive overview of its biological activity, including synthesis methods, pharmacological evaluations, and relevant case studies.

  • Molecular Formula : C12H15N3O2
  • Molecular Weight : 233.27 g/mol
  • Structure : The compound features an imidazole ring, which is known for its role in various biological processes.

Pharmacological Effects

Research has indicated that DIAP exhibits a range of biological activities, particularly in cardiovascular pharmacology. It has been evaluated for its potential as an antihypertensive agent and its interactions with adrenergic receptors.

Key Findings:

  • Adrenergic Receptor Interaction :
    • DIAP has shown affinity for both imidazoline binding sites (IBS) and alpha-adrenergic receptors (α1 and α2). Studies have demonstrated that compounds with high affinity for IBS typically exhibit significant effects on mean arterial blood pressure (MAP) and heart rate (HR) in spontaneously hypertensive rats .
  • Antihypertensive Properties :
    • A study highlighted the synthesis of various derivatives of DIAP, revealing that certain compounds significantly lowered MAP in animal models, suggesting their potential use as antihypertensive drugs .
  • Mechanism of Action :
    • The mechanism underlying the antihypertensive action of DIAP involves modulation of sympathetic nervous system activity via its interaction with α2 adrenergic receptors, which can lead to vasodilation and reduced blood pressure .

Case Studies

Several studies have investigated the biological activity of DIAP and its derivatives:

  • Cardiovascular Study :
    • In a study evaluating new derivatives of DIAP, it was found that certain compounds exhibited strong antihypertensive effects by acting on IBS and α2 receptors. The most potent compound was identified as 4h, which is currently undergoing further pharmacological evaluation .
  • In Vivo Studies :
    • In vivo experiments demonstrated that administration of DIAP resulted in a significant decrease in blood pressure in spontaneously hypertensive rats compared to control groups. The results suggest a promising therapeutic application for hypertension management .

Comparative Analysis of Related Compounds

Compound NameStructureAffinity for IBSAntihypertensive Effect
DIAPDIAPHighSignificant
Compound 4hCompound 4hVery HighHighly Significant

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Imidazole Ring :
    • The imidazole moiety can be synthesized through the reaction of ethyl esters with ethylenediamine, leading to the formation of the desired imidazoline structure.
  • Coupling Reactions :
    • Subsequent coupling reactions are employed to attach the phenyl group and carboxylic acid functionalities to complete the synthesis of DIAP.

Research Implications

The findings regarding the biological activity of DIAP suggest its potential as a lead compound for developing new antihypertensive therapies. Further research is needed to explore its efficacy and safety profile in clinical settings.

Q & A

Basic Research Question

  • logP : Use reversed-phase HPLC with a C18 column and a methanol/water gradient. Correlate retention times with known standards (e.g., logP = 1.49 for similar imidazole derivatives) .
  • pKa : Perform potentiometric titration in 0.1 M KCl. Imidazole NH groups typically exhibit pKa ~6.5–7.0, while carboxylic acids show pKa ~2.5–3.5 .

How can reaction conditions be optimized to reduce byproducts in imidazole-functionalized compounds?

Advanced Research Question
Byproducts often form via over-alkylation or oxidation. Optimization strategies:

  • Use inert atmospheres (N₂/Ar) to prevent oxidation of –NH groups.
  • Employ catalytic additives (e.g., ZnCl₂) to enhance regioselectivity in cyclization steps .
  • Monitor reactions in real-time via LC-MS to terminate at optimal conversion (e.g., 85–90%) .

What role do intermolecular interactions play in the biological activity of this compound?

Advanced Research Question
The imidazole ring acts as a hydrogen-bond donor/acceptor, enabling interactions with biological targets (e.g., enzymes or receptors). Molecular docking studies suggest:

  • Binding affinity correlates with the compound’s dipole moment (calculated via DFT).
  • Substituents at the 3-phenyl position influence steric complementarity in hydrophobic pockets .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4,5-Dihydro-1H-imidazol-2-ylamino)-3-phenyl-propionic acid
Reactant of Route 2
Reactant of Route 2
2-(4,5-Dihydro-1H-imidazol-2-ylamino)-3-phenyl-propionic acid

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